Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate
Overview
Description
Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures have been studied for their potential neuroprotective and anti-neuroinflammatory properties2.
Synthesis Analysis
The synthesis of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate is not explicitly mentioned in the available literature. However, similar compounds have been synthesized using various methods2. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.Molecular Structure Analysis
The molecular structure of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate is not directly available. However, the molecular formula of a similar compound, Ethyl 2-(4-methoxyphenyl)sulfanylacetate, is C11H14O3S1. The structure of these types of compounds is usually confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and single crystal X-ray analysis3.Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate are not detailed in the available literature. However, similar compounds have been involved in multicomponent reactions (MCRs) for the synthesis of diverse and widespread heterocyclic compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate are not directly available. However, a similar compound, Ethyl 2-(4-methoxyphenyl)sulfanylacetate, is a solid or viscous liquid at room temperature1.Safety And Hazards
The safety and hazards of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate are not directly available. However, similar compounds may pose hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation4.
Future Directions
The future directions for the study of Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate are not directly available. However, similar compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents2. This suggests that Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate could also be studied for similar potential applications.
properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)sulfanyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-3-17-13(15)7-10(14)9-18-12-6-4-5-11(8-12)16-2/h4-6,8H,3,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHQCERRHFAQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618369 | |
Record name | Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |
CAS RN |
16768-98-2 | |
Record name | Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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